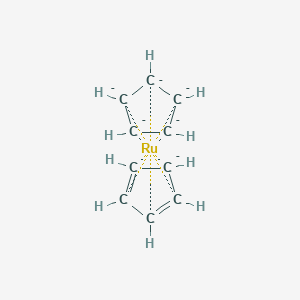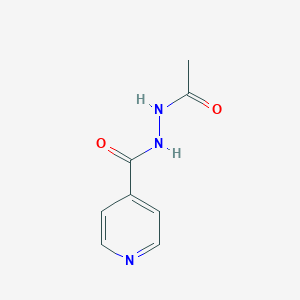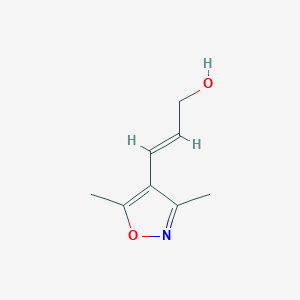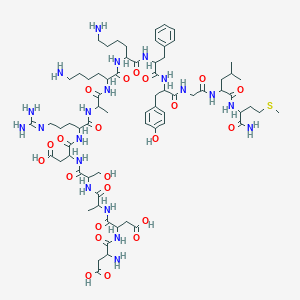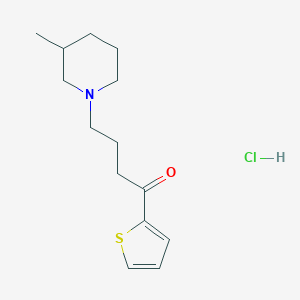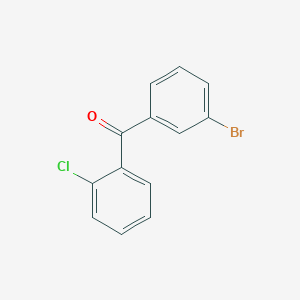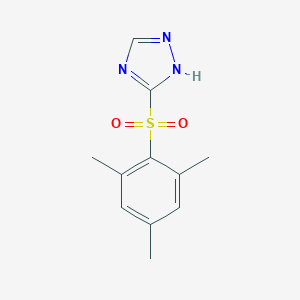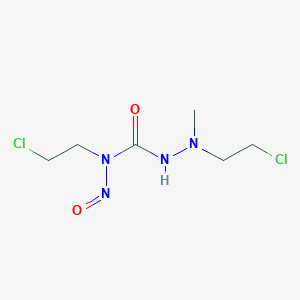
1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide (MCC-1) is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of nitrosoureas, which are known for their ability to cross the blood-brain barrier and target cancer cells in the brain.
作用機序
The exact mechanism of action of 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide is not fully understood, but it is believed to work by inhibiting DNA replication and inducing apoptosis in cancer cells. It is also thought to have an effect on the immune system, helping to stimulate an anti-tumor response.
生化学的および生理学的効果
1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide has been shown to have a number of biochemical and physiological effects, including the ability to cross the blood-brain barrier and target cancer cells in the brain. It has also been shown to have a relatively low toxicity profile, making it a potentially promising candidate for cancer treatment.
実験室実験の利点と制限
One advantage of using 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide in lab experiments is its relative ease of synthesis. It is also relatively inexpensive compared to other chemotherapeutic agents. However, one limitation is the fact that it has not yet been extensively studied in clinical trials, so its long-term safety and efficacy are not yet fully understood.
将来の方向性
There are a number of potential future directions for research on 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide. One area of interest is its potential use in combination with other chemotherapeutic agents, particularly in the treatment of brain tumors. Another area of interest is the development of new delivery methods, such as nanoparticle-based delivery systems, to improve its efficacy and reduce toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide and its potential side effects.
合成法
The synthesis of 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide involves the reaction of 1-methylsemicarbazide with 2-chloroethyl isocyanate and nitrous acid. The resulting compound is then treated with 2-chloroethylamine to produce 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide. The process is relatively straightforward and has been well-documented in the literature.
科学的研究の応用
1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of brain tumors. It has been shown to have a high level of efficacy against glioma cells, which are notoriously difficult to treat. 1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide has also been studied for its potential use in combination with other chemotherapeutic agents, such as temozolomide.
特性
CAS番号 |
127158-46-7 |
|---|---|
製品名 |
1-Methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
分子式 |
C6H12Cl2N4O2 |
分子量 |
243.09 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[2-chloroethyl(methyl)amino]-1-nitrosourea |
InChI |
InChI=1S/C6H12Cl2N4O2/c1-11(4-2-7)9-6(13)12(10-14)5-3-8/h2-5H2,1H3,(H,9,13) |
InChIキー |
SXBPVGJLMLWEAP-UHFFFAOYSA-N |
SMILES |
CN(CCCl)NC(=O)N(CCCl)N=O |
正規SMILES |
CN(CCCl)NC(=O)N(CCCl)N=O |
その他のCAS番号 |
127158-46-7 |
同義語 |
1-MCNCS 1-methyl-1-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



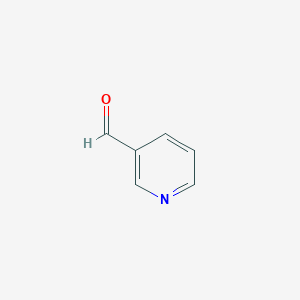
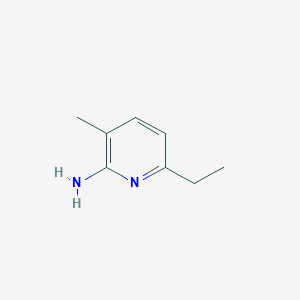
![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)
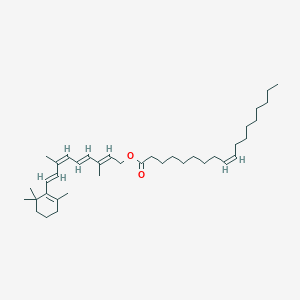
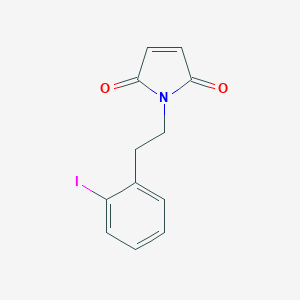
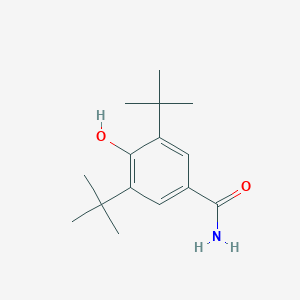
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)
